

5-Bromoisoquinolin-3-amine CAS number

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Compound of Interest

Compound Name: **5-Bromoisoquinolin-3-amine**

Cat. No.: **B1524671**

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An In-Depth Technical Guide to **5-Bromoisoquinolin-3-amine** (CAS No. 1192815-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinolin-3-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1192815-01-2, this compound features a bifunctional isoquinoline scaffold, presenting both a nucleophilic amine and a synthetically versatile bromine atom. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its synthesis with mechanistic insights, its critical applications in the development of therapeutic agents, particularly kinase inhibitors, and essential safety protocols for laboratory handling.

Physicochemical and Structural Profile

5-Bromoisoquinolin-3-amine is a high-purity brominated isoquinoline derivative valued for its precise molecular architecture. The presence of the amine group at the 3-position and the bromine atom at the 5-position creates two distinct reactive sites, making it an ideal intermediate for constructing diverse molecular libraries for biological screening.

Property	Value	Source(s)
CAS Number	1192815-01-2	[1]
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	[1]
IUPAC Name	5-bromoisoquinolin-3-amine	[1]
Appearance	Solid (Typical)	
InChI Key	VZWSVFLRMXYQLA- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC2=C(C=C(N=C2)N)C(=C1)Br	

Synthesis and Mechanistic Considerations

The synthesis of **5-Bromoisoquinolin-3-amine** is a multi-step process that requires precise control over reaction conditions to achieve high regioselectivity and yield. A robust and scalable pathway involves a two-stage approach: the initial bromination of the isoquinoline core, followed by a nucleophilic amination.

Stage 1: Electrophilic Bromination of Isoquinoline

The first critical step is the regioselective synthesis of the precursor, 5-bromoisoquinoline. Direct bromination of isoquinoline can lead to a mixture of isomers, but a well-established procedure using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the formation of the desired 5-bromo isomer.

Causality of Experimental Choices:

- Solvent (H₂SO₄): Concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzene ring.
- Brominating Agent (NBS): NBS is a reliable and easily handled source of electrophilic bromine. Using a slight excess (e.g., 1.1 equivalents) ensures complete conversion of the

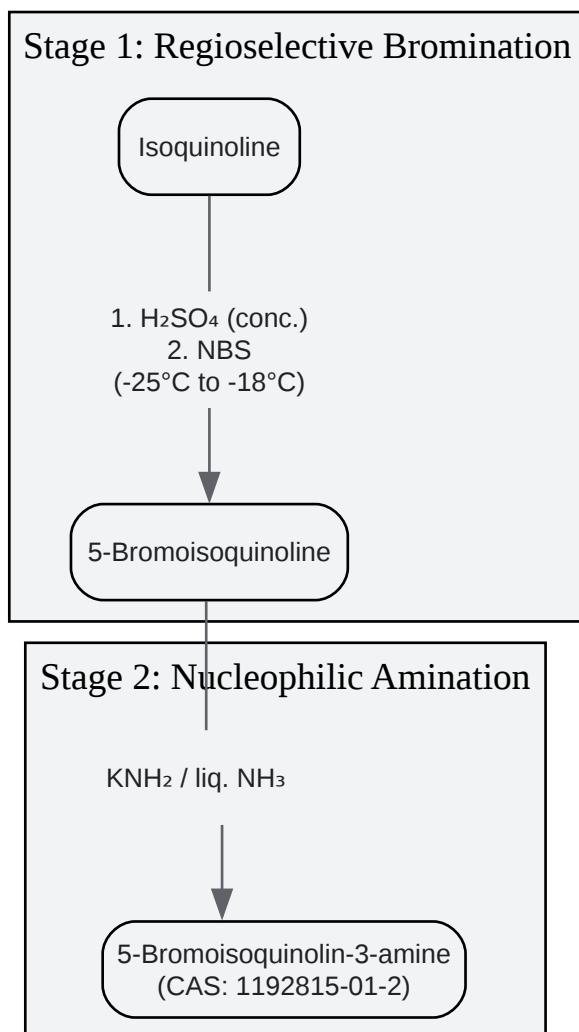
starting material without promoting the formation of di-substituted byproducts like 5,8-dibromoisoquinoline[\[1\]](#).

- Temperature Control (-25°C to -18°C): This is the most critical parameter for regioselectivity. Maintaining a very low temperature suppresses the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the final product[\[1\]](#).

Stage 2: Nucleophilic Amination via a Chichibabin-type Reaction

With 5-bromoisoquinoline in hand, the 3-amino group is introduced via a nucleophilic aromatic substitution. The isoquinoline system is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to attack by strong nucleophiles. The Chichibabin reaction, or a related nucleophilic substitution, using a potent amide source like potassium amide (KNH_2) in liquid ammonia is an effective method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic amide anion (NH_2^-) attacks the electron-deficient C3 position of the 5-bromoisoquinoline ring. This forms a negatively charged intermediate σ -complex (a Meisenheimer-like adduct) where the aromaticity is temporarily broken[\[3\]](#). Aromaticity is subsequently restored through the elimination of a hydride ion (H^-), which is a poor leaving group but is effectively removed by reacting with the solvent (ammonia) or other species in the reaction mixture to form hydrogen gas, driving the reaction to completion[\[3\]](#)[\[5\]](#).



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*Synthetic workflow for **5-Bromoisoquinolin-3-amine**.*

Detailed Experimental Protocol (Illustrative)

Protocol 1: Synthesis of 5-Bromoisoquinoline[1]

- Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer with concentrated sulfuric acid (96%) and cool to 0°C .
- Slowly add isoquinoline (1.0 equivalent) while maintaining the internal temperature below 30°C .
- Cool the resulting solution to -25°C using a dry ice-acetone bath.

- Add recrystallized N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains between -26°C and -22°C.
- Stir the suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.
- Pour the homogeneous reaction mixture onto crushed ice.
- Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
- Extract the aqueous suspension with diethyl ether.
- Wash the combined organic phases with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
- Purify via fractional distillation or column chromatography to yield pure 5-bromoisoquinoline.

Protocol 2: Synthesis of **5-Bromoisoquinolin-3-amine**[2]

- In a flask suitable for low-temperature reactions, condense liquid ammonia.
- Add a catalytic amount of ferric nitrate and then slowly add small pieces of potassium metal until a persistent blue color indicates the formation of KNH₂.
- Dissolve 5-bromoisoquinoline (1.0 equivalent) in a suitable solvent (e.g., anhydrous THF) and add it dropwise to the potassium amide solution in liquid ammonia.
- Stir the reaction at reflux (-33°C) for several hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by the careful addition of a proton source, such as ammonium chloride.
- Allow the ammonia to evaporate.
- Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield **5-Bromoisoquinolin-3-amine**.

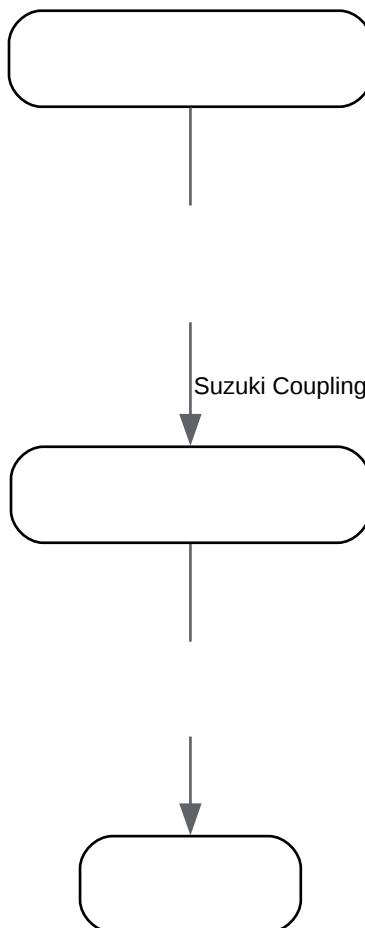
Applications in Medicinal Chemistry & Drug Discovery

The true value of **5-Bromoisoquinolin-3-amine** lies in its role as a versatile scaffold for the synthesis of pharmacologically active compounds. The bromine and amine groups serve as orthogonal synthetic handles for diversification.

- The Bromo Group (C5): The C-Br bond is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring the chemical space around a core scaffold. Common reactions include:
 - Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.
 - Buchwald-Hartwig Amination: To form C-N bonds with various amines.
 - Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
 - Heck Coupling: To form C-C double bonds with alkenes.
- The Amino Group (C3): The primary amine is a key functional group that can be readily acylated, alkylated, or used as a hydrogen-bond donor to interact with biological targets. It provides a crucial anchor point for building out different side chains or modifying the physicochemical properties of the final molecule.

Case Study: Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The isoquinoline scaffold is a well-established core for this purpose.^[6] **5-Bromoisoquinolin-3-amine** serves as an excellent starting point for generating a library of potential kinase inhibitors. For instance, a Suzuki coupling at the C5 position can introduce a substituent designed to interact with the solvent-exposed region of the kinase, while the C3 amine can be functionalized to target the hinge region.^{[7][8]}



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Application in kinase inhibitor library synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, **5-Bromoisoquinolin-3-amine** and its precursors must be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.
- Hazards: While specific data for this exact compound is limited, related brominated aromatic amines are classified as harmful if swallowed and cause skin and serious eye irritation[9].

The precursor, 5-bromoisoquinoline, is also a known skin and eye irritant[10]. Assume this compound carries similar hazards.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

5-Bromoisoquinolin-3-amine (CAS 1192815-01-2) is a high-value chemical intermediate that provides an efficient entry point to a rich chemical space. Its dual functionality allows for systematic and modular synthesis of complex molecules, making it an indispensable tool for drug discovery teams, particularly those focused on the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the research and development of next-generation pharmaceuticals.

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